molecular formula C10H7F3O3 B1300812 4-(Trifluoromethoxy)cinnamic acid CAS No. 783-13-1

4-(Trifluoromethoxy)cinnamic acid

Cat. No.: B1300812
CAS No.: 783-13-1
M. Wt: 232.16 g/mol
InChI Key: RNYVTJANWYBGPW-ZZXKWVIFSA-N
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Description

4-(Trifluoromethoxy)cinnamic acid is an organic compound with the molecular formula C10H7F3O3. It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to the para position of the cinnamic acid structure.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethoxy)cinnamic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce saturated acids .

Mechanism of Action

The mechanism by which 4-(trifluoromethoxy)cinnamic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

  • 3-(Trifluoromethoxy)cinnamic acid
  • 4-(Trifluoromethoxy)benzaldehyde
  • 4-(Trifluoromethoxy)benzoic acid

Comparison: 4-(Trifluoromethoxy)cinnamic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to its analogs, it offers a balance of reactivity and stability, making it particularly valuable in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

(E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O3/c11-10(12,13)16-8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H,14,15)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYVTJANWYBGPW-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

783-13-1
Record name 4-(Trifluoromethoxy)cinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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